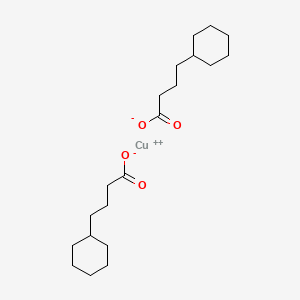
Cyclohexanebutanoic acid, copper(2+) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound consists of a copper(II) ion coordinated to two cyclohexanebutanoate anions. It is a solid, typically appearing as a powder, with a melting point of 126°C.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Cyclohexanebutanoic acid can be synthesized through the esterification of cyclohexanebutanoic acid with a copper(II) salt such as copper(II) acetate. The reaction is typically carried out in an organic solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, cyclohexanebutanoic acid, copper(2+) salt is produced by reacting cyclohexanebutanoic acid with copper(II) oxide or copper(II) hydroxide in an aqueous medium. The reaction mixture is then purified to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the copper(II) ion to a copper(I) ion, resulting in different copper(I) complexes.
Substitution: Substitution reactions can occur at the copper center, where ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various ligands can be used to substitute the existing ligands in the complex.
Major Products Formed:
Oxidation: Oxidized copper complexes and carboxylic acids.
Reduction: Copper(I) complexes.
Substitution: Copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Cyclohexanebutanoic acid, copper(2+) salt has various applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in oxidation and reduction processes.
Biology: The compound is utilized in biological studies to investigate the role of copper in biological systems and its potential therapeutic applications.
Medicine: It has been explored for its antimicrobial properties and potential use in treating infections.
Industry: The compound is used in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which cyclohexanebutanoic acid, copper(2+) salt exerts its effects involves its ability to act as a catalyst in various chemical reactions. The copper(II) ion can coordinate to different substrates, facilitating electron transfer processes and promoting the formation of desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Cyclohexanebutanoic acid, copper(2+) salt is unique in its structure and properties compared to other copper(II) salts. Some similar compounds include:
Copper(II) acetate
Copper(II) chloride
Copper(II) sulfate
These compounds differ in their ligands and coordination environments, leading to variations in their reactivity and applications.
Propiedades
Número CAS |
2218-80-6 |
|---|---|
Fórmula molecular |
C20H36CuO4 |
Peso molecular |
404.0 g/mol |
Nombre IUPAC |
copper;4-cyclohexylbutanoic acid |
InChI |
InChI=1S/2C10H18O2.Cu/c2*11-10(12)8-4-7-9-5-2-1-3-6-9;/h2*9H,1-8H2,(H,11,12); |
Clave InChI |
ZGMZTUJLZVTXNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CCCC(=O)[O-].C1CCC(CC1)CCCC(=O)[O-].[Cu+2] |
SMILES canónico |
C1CCC(CC1)CCCC(=O)O.C1CCC(CC1)CCCC(=O)O.[Cu] |
Key on ui other cas no. |
2218-80-6 |
Números CAS relacionados |
4441-63-8 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















